DMT-2'-F-Bz-dC

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

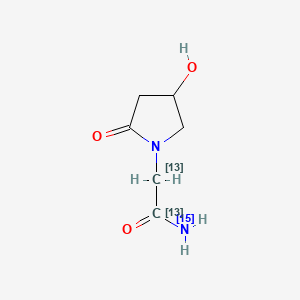

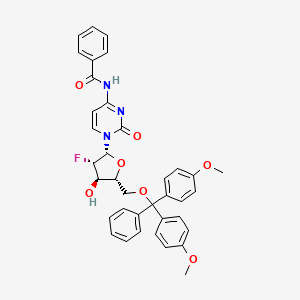

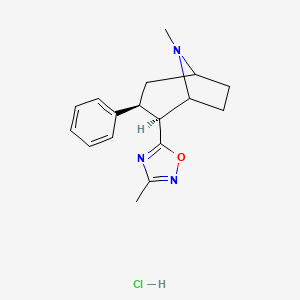

DMT-2’-F-Bz-dC is a cytidine analog . Cytidine analogs have a mechanism of inhibiting DNA methyltransferases . They have potential anti-metabolic and anti-tumor activities .

Synthesis Analysis

The synthesis of DMT-2’-F-Bz-dC is similar to standard DNA synthesis but requires an elongated coupling time . The recommended coupling time is 3 minutes compared to 90 seconds for DNA monomers .

Molecular Structure Analysis

The molecular weight of DMT-2’-F-Bz-dC is 651.68 . The molecular formula is C37H34FN3O7 .

Chemical Reactions Analysis

DMT-2’-F-Bz-dC is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .

Scientific Research Applications

Phosphoramidites, such as DMT-2’-F-Bz-dC, are commonly used in the chemical synthesis of oligonucleotides . Here’s a general overview of their application:

1. Specific Scientific Field: The primary field of application for phosphoramidites is in Biochemistry and Molecular Biology , specifically in the synthesis of DNA and RNA oligonucleotides .

Summary of the Application

Phosphoramidites are used as building blocks in the synthesis of oligonucleotides, which are short DNA or RNA molecules. These synthetic oligonucleotides can be used in a variety of applications, including diagnostic assays, therapeutic applications, and research .

3. Methods of Application or Experimental Procedures: In the synthesis process, automated oligo synthesizers complete sequential chemical reactions using phosphoramidites to produce the nucleotide chains of synthetic oligos . The synthesizers typically add phosphoramidites from the 3′ to 5′ direction, which is the opposite of enzymatic synthesis . One advantage of synthesizing oligonucleotides chemically is that modifications or labeling of the building blocks necessary for final oligo function can be introduced easily .

Results or Outcomes Obtained

The result of this process is a synthetic oligonucleotide, which can be used in a variety of applications. For example, synthetic oligonucleotides can be used in diagnostic assays to detect specific genetic sequences . They can also be used in therapeutic applications, such as antisense therapy, where they can bind to specific RNA molecules to block their function .

1. Anti-Metabolic and Anti-Tumor Activities: DMT-2’-F-Bz-dC is a cytidine analog that has potential anti-metabolic and anti-tumor activities . Cytidine analogs like DMT-2’-F-Bz-dC can inhibit DNA methyltransferases, which are enzymes that add a methyl group to the DNA molecule . This can affect the function of the DNA molecule and potentially stop the growth of cancer cells .

2. Research Use: DMT-2’-F-Bz-dC is used for research purposes . It can be used to study the effects of cytidine analogs on DNA methylation and the growth of cancer cells .

3. Synthesis of Modified Oligonucleotides: DMT-2’-F-Bz-dC can be used in the synthesis of modified oligonucleotides . These modified oligonucleotides can have different properties compared to regular oligonucleotides, and can be used in various applications, such as the development of new therapeutic agents .

DNA Sequencing

DMT-2’-F-Bz-dC can be used in DNA sequencing. The phosphoramidite method is commonly used for the chemical synthesis of DNA, and DMT-2’-F-Bz-dC can be one of the building blocks in this process .

Genetic Engineering

DMT-2’-F-Bz-dC can be used in genetic engineering for the synthesis of modified DNA. This can be useful in creating genetically modified organisms or conducting gene therapy .

3. Drug Development: DMT-2’-F-Bz-dC, as a cytidine analog, has potential anti-metabolic and anti-tumor activities . It can be used in the development of new drugs, particularly for cancer treatment .

Diagnostic Tools

Synthetic oligonucleotides made from DMT-2’-F-Bz-dC can be used in diagnostic tools. For example, they can be used in microarrays to detect specific DNA or RNA sequences .

5. Research: DMT-2’-F-Bz-dC can be used in various research applications, such as studying DNA-protein interactions, DNA repair mechanisms, and the effects of DNA modifications .

Safety And Hazards

properties

IUPAC Name |

N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H34FN3O7/c1-45-28-17-13-26(14-18-28)37(25-11-7-4-8-12-25,27-15-19-29(46-2)20-16-27)47-23-30-33(42)32(38)35(48-30)41-22-21-31(40-36(41)44)39-34(43)24-9-5-3-6-10-24/h3-22,30,32-33,35,42H,23H2,1-2H3,(H,39,40,43,44)/t30-,32+,33-,35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBEZUVTIPFOJ-SHERYBNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H34FN3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743380 |

Source

|

| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

651.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DMT-2'-F-Bz-dC | |

CAS RN |

154771-33-2 |

Source

|

| Record name | 4-Benzamido-1-{5-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl}pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-[3'-13C]uridine](/img/structure/B583966.png)

![[5'-13C]ribothymidine](/img/structure/B583967.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)

![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)

![[1-13Cfru]sucrose](/img/structure/B583980.png)